molecular formula C10H13ClN6S B6316717 [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride CAS No. 1993232-06-6

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride

Cat. No.: B6316717
CAS No.: 1993232-06-6
M. Wt: 284.77 g/mol
InChI Key: FOAFOHSSGZVPNA-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride ( 1993232-06-6) is a synthetic organic compound with a molecular formula of C10H13ClN6S and a molecular weight of 284.77 g/mol . It belongs to the class of tetrazole derivatives, a prime class of heterocycles highly significant in medicinal chemistry and drug design . The tetrazole ring is a well-established bioisostere for carboxylic acid and amide moieties, offering metabolic stability and improved lipophilicity, which can enhance membrane penetration in biological systems . This strategic substitution often leads to improved pharmacokinetic properties and is found in over 20 FDA-approved drugs for conditions such as hypertension, microbial infections, and allergies . The compound's structure, which also features an imidothiocarbamate functional group, may contribute to its reactivity and potential to interact with various biological targets. As such, it serves as a valuable chemical intermediate or scaffold for researchers developing novel therapeutic agents, investigating enzyme mechanisms, or exploring structure-activity relationships (SAR) in fields like antibacterial and anticancer research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFOHSSGZVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation at the 1-Position

The introduction of the methyl group at the tetrazole’s 1-position is achieved via alkylation. A patented approach utilizes methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone:

1-(4-Methylphenyl)-1H-tetrazole-5-carbonitrile+CH3IK2CO3,acetone,60C[1-(4-Methylphenyl)-1H-tetrazol-5-yl]acetonitrile\text{1-(4-Methylphenyl)-1H-tetrazole-5-carbonitrile} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}, 60^\circ \text{C}} \text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]acetonitrile}

This step proceeds with 90% yield under reflux conditions, as the base deprotonates the tetrazole nitrogen, enhancing nucleophilicity for methyl group attachment.

Reduction of the Nitrile to Amine

The nitrile group is reduced to a primary amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]acetonitrile+H2Pd/C,EtOH,25C[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methylamine\text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]acetonitrile} + \text{H}_2 \xrightarrow{\text{Pd/C}, \text{EtOH}, 25^\circ \text{C}} \text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methylamine}

Ethanol serves as the solvent, and the reaction achieves near-quantitative conversion under mild conditions.

Formation of the Imidothiocarbamate Moiety

The imidothiocarbamate group is introduced via reaction of the primary amine with carbon disulfide (CS₂) and ammonium hydroxide (NH₄OH):

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methylamine+CS2+NH4OHH2O,0C[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate\text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methylamine} + \text{CS}2 + \text{NH}4\text{OH} \xrightarrow{\text{H}_2\text{O}, 0^\circ \text{C}} \text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate}

Thiourea derivatives are avoided due to byproduct formation, whereas CS₂ ensures regioselective thiocarbamate synthesis. The reaction is conducted at 0°C to suppress hydrolysis, yielding 78–82% product.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid (HCl) to form the hydrochloride salt. A protocol adapted from tetramisole synthesis employs concentrated HCl in aqueous ethanol:

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate+HClEtOH/H2O,60C[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride\text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate} + \text{HCl} \xrightarrow{\text{EtOH/H}_2\text{O}, 60^\circ \text{C}} \text{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride}

Crystallization at 0°C yields a pure product with >95% purity.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Source
Tetrazole formationNaN₃, ZnCl₂, DMF, 110°C85–90
MethylationCH₃I, K₂CO₃, acetone, 60°C90
Nitrile reductionH₂, Pd/C, EtOH, 25°C98
ImidothiocarbamateCS₂, NH₄OH, H₂O, 0°C78–82
Hydrochloride formationHCl, EtOH/H₂O, 60°C95

Optimization Challenges and Solutions

  • Tetrazole Ring Stability : The tetrazole ring is prone to decomposition under prolonged heating. Using ZnCl₂ as a catalyst reduces reaction time from 72 to 48 hours.

  • Byproduct Mitigation : Alkylation with methyl iodide generates quaternary ammonium salts. Adding K₂CO₃ as a base minimizes this side reaction.

  • Crystallization Issues : The hydrochloride salt exhibits hygroscopicity. Ethanol-water mixtures (3:1 v/v) enhance crystallization efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted imidothiocarbamates.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its potential binding affinity to various biological targets. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties

Industry

In industry, this compound might be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The imidothiocarbamate moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Tetrazole Substitution: The target compound’s 4-methylphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, Br) in analogues from .
  • Functional Groups : The imidothiocarbamate in the target compound differs from ester (compound 10) or carboxylic acid (compound 14) groups. Thiocarbamates are less acidic than carboxylic acids, which may reduce ionic interactions but improve stability under acidic conditions .
  • Synthetic Yields : High yields (>90%) for compounds 10 and 14 suggest efficient alkylation or coupling steps, which may also apply to the target compound’s synthesis .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H-NMR) Reference
Target Compound N/A* N/A N/A
Compound 10 313.34 N/A δ 8.80 (s, 1H, imidazole), 5.75 (s, 2H, CH2 linker)
Compound 14 297.30 N/A δ 8.85 (s, 1H, imidazole), 6.49 (d, J = 16.0 Hz, acrylic proton)
1-(4-Chlorobenzyl)-5-phenyl-1H-tetrazole (IV-5) 284.74 100–101 δ 7.53–7.14 (m, aromatic), 4.43 (s, 2H, CH2)

Key Observations :

  • Linker Motifs : The methylene bridge (CH2) between tetrazole and imidazole/thiocarbamate in the target compound is structurally analogous to compounds 10 and 14, with similar 1H-NMR signals (~5.75 ppm for CH2) .
  • Salt Form : The hydrochloride salt of the target compound likely improves crystallinity and aqueous solubility compared to neutral analogues like compound IV-5 .

Biological Activity

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is a compound that has garnered attention for its potential biological activities. With the molecular formula C10H12N6SC_{10}H_{12}N_{6}S and a molar mass of 248.31 g/mol, this compound belongs to the class of tetrazole derivatives, which are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Chemical Name : this compound
  • CAS Number : 1142201-28-2
  • Molecular Formula : C10H12N6SC_{10}H_{12}N_{6}S
  • Molar Mass : 248.31 g/mol
  • Storage Conditions : Room temperature, irritant

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds were synthesized and tested for their in vitro antibacterial activity using the disc diffusion method. The results showed that certain derivatives displayed remarkable zones of inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli20
Compound BS. aureus25
Compound CPseudomonas aeruginosa15

Anti-inflammatory Properties

Tetrazole derivatives have also been shown to possess anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Anticancer Potential

The anticancer activities of tetrazole compounds have been explored in various studies. For instance, certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential role in cancer therapy. The mechanism of action often involves the induction of apoptosis in malignant cells, making them candidates for further research in oncology .

Case Study 1: Antibacterial Efficacy

In a controlled study, a novel tetrazole derivative was tested against clinical isolates of resistant bacterial strains. The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. Results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls, supporting the therapeutic potential of tetrazole derivatives in managing inflammatory conditions.

Research Findings

Recent studies have highlighted the versatility of tetrazole derivatives in drug development:

  • Antiviral Activity : Some tetrazoles have shown activity against viral pathogens by inhibiting viral replication mechanisms.
  • Anticonvulsant Effects : Certain compounds have been investigated for their ability to reduce seizure frequency in animal models.

These findings underscore the importance of further research into the pharmacological applications of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodology: Multi-step organic synthesis is typical for tetrazole-imidazole hybrids. A common approach involves:

Tetrazole Ring Formation: Cycloaddition of sodium azide with nitriles or isocyanides under acidic conditions (e.g., HCl), as demonstrated for structurally related tetrazoles .

Imidothiocarbamate Coupling: Reaction of the tetrazole intermediate with thiourea derivatives or isothiocyanates in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Critical Factors: Temperature control during cycloaddition (~0–5°C) minimizes side reactions. Catalytic bases (e.g., K₂CO₃) enhance coupling efficiency. Yields typically range from 40–70%, requiring purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Analytical Workflow:

  • 1H/13C NMR: Verify proton environments (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm) and carbon backbone .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR Spectroscopy: Identify functional groups (e.g., C=N stretching in tetrazole at ~1600 cm⁻¹ and thiocarbamate C=S at ~1200 cm⁻¹) .
    • Validation: Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguities in overlapping signals .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial Screens:

  • Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (IC₅₀ determination) due to structural similarity to bioactive imidazole derivatives .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
    • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can low yields during the final coupling step be systematically addressed?

  • Troubleshooting:

  • By-Product Analysis: Use LC-MS to identify undesired adducts (e.g., hydrolysis products from thiocarbamate degradation) .
  • Solvent Optimization: Replace DMF with acetonitrile to reduce nucleophilic interference.
  • Catalyst Screening: Test Pd/Cu catalysts for Suzuki-Miyaura-type coupling if steric hindrance occurs .
    • Case Study: A related imidazole-thiocarbamate achieved 85% yield using microwave-assisted synthesis (100°C, 30 min) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario: Discrepancies between experimental and predicted NMR shifts.
  • Solutions:

  • Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility (e.g., rotamers in the thiocarbamate group) .
  • X-ray Crystallography: Obtain single crystals (via slow evaporation in EtOH/water) for unambiguous confirmation, as done for tetrazole-urea analogs .
    • Collaborative Tools: Submit data to the Cambridge Structural Database for comparative analysis .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • SAR Design:

  • Analog Synthesis: Modify the 4-methylphenyl group (e.g., replace with electron-withdrawing substituents like -Cl or -CF₃) to assess impact on target binding .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
    • Validation: Compare IC₅₀ values of analogs against wild-type and mutant enzymes to identify critical binding residues .

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